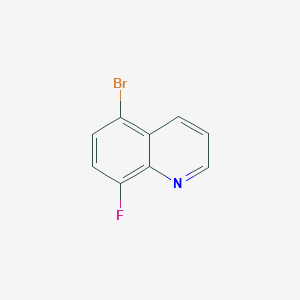

5-Bromo-8-fluoroquinoline

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPOUFUCFZQOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674885 | |

| Record name | 5-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-78-2 | |

| Record name | 5-Bromo-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the direct bromination of 8-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another approach involves the cyclization of appropriate precursors. For example, starting from 2-amino-5-bromo-4-fluorobenzonitrile, cyclization can be achieved using a suitable cyclizing agent under acidic or basic conditions to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-8-fluoroquinoline undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other electrophiles.

Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form various substituted quinolines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Electrophilic Substitution: Electrophiles such as nitronium ions or sulfonyl chlorides in the presence of Lewis acids like aluminum chloride.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products

Nucleophilic Substitution: Formation of 5-substituted-8-fluoroquinolines.

Electrophilic Substitution: Formation of 5,8-disubstituted quinolines.

Cross-Coupling Reactions: Formation of various biaryl or heteroaryl derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-8-fluoroquinoline has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Chemical Biology: It is employed in the design of molecular probes and fluorescent markers for biological imaging and diagnostic applications.

Agriculture: It is investigated for its potential use in agrochemicals, such as herbicides and insecticides.

Wirkmechanismus

The mechanism of action of 5-Bromo-8-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets. For example, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This mechanism is crucial for their antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Quinolines and Isoquinolines

5-Bromo-8-nitroquinoline

5-Bromo-8-chloroisoquinoline

- CAS : 956003-79-5

- Molecular Formula : C₉H₅BrClN

- Key Differences: Core Structure: Isoquinoline (benzopyridine isomer) instead of quinoline. Applications: Used as a building block for pharmaceuticals due to its chlorine substituent, which improves lipophilicity .

5-Bromo-1-chloro-8-fluoroisoquinoline

Functionalized Derivatives

5-Bromo-8-hydroxyquinoline-7-carboxylic acid

8-(Benzyloxy)-5-bromoquinoline

Comparative Data Table

Research Findings and Trends

- Synthetic Strategies: Copper-catalyzed C5-H bromination is effective for halogenated quinolines, enabling scalable synthesis .

- Substituent Effects : Fluorine at C8 enhances electronegativity and bioavailability, while bromine at C5 facilitates cross-coupling reactions .

- Safety Profiles : Bromo-fluoro derivatives require rigorous hazard management due to inhalation and dermal toxicity risks .

Biologische Aktivität

5-Bromo-8-fluoroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a fused benzene and pyridine ring. Its molecular formula is with a molecular weight of approximately 226.0 g/mol. The presence of bromine at the 5-position and fluorine at the 8-position contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific pathways that are crucial for microbial growth and cancer cell proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes essential for DNA replication and transcription, leading to bactericidal effects.

- Metal Ion Chelation : Similar to other quinolines, it can chelate metal ions, disrupting essential metal-dependent processes in microorganisms.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly strong against:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans (fungal infections)

Research indicates that derivatives of quinoline compounds often display enhanced antimicrobial effects due to structural modifications that improve binding affinity to bacterial targets .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound has shown potential in inhibiting the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Further research is needed to fully elucidate these effects and their clinical implications.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound against common bacterial strains.

- Method : Disk diffusion method was employed.

- Results : The compound demonstrated significant inhibition zones against tested strains, indicating strong antimicrobial properties.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects of this compound on cancer cell lines.

- Method : MTT assay was used for determining cell viability.

- Results : The compound reduced cell viability in a dose-dependent manner in several cancer cell lines.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Bromoquinoline | Bromine at position 7 | Moderate antibacterial properties |

| 6-Fluoroquinoline | Fluorine at position 6 | Limited antibacterial activity |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong metal chelation |

| 5-Chloroquinoline | Chlorine at position 5 | Antimicrobial but less effective |

The unique combination of bromine and fluorine in this compound enhances its reactivity and biological activity compared to these other compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.